

Comparative analysis of spectroscopic data for indole isomers

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Compound of Interest

Compound Name: *Methyl 1-methylindole-6-carboxylate*

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A Comparative Spectroscopic Analysis of Indole Isomers

For researchers, scientists, and drug development professionals, a precise understanding of the structural nuances of indole and its isomers is critical. This guide provides a comprehensive comparative analysis of the spectroscopic data for a selection of common indole isomers, offering a valuable resource for identification, characterization, and quality control.

This publication presents a side-by-side comparison of key spectroscopic data obtained through Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS). Detailed experimental protocols for each technique are also provided to support the replication and validation of these findings.

Data Presentation: Spectroscopic Comparison of Indole Isomers

The following tables summarize the key spectroscopic features of indole and a selection of its methyl, bromo, and nitro isomers.

Table 1: UV-Vis Spectroscopic Data of Indole Isomers in Methanol

Compound	λ_{max} 1 (nm)	λ_{max} 2 (nm)	Reference
Indole	~270	~282	[1][2]
2-Methylindole	~275	~285	
3-Methylindole	~278	~288	
5-Bromoindole	~278	~288	
5-Nitroindole	~322	-	[3]

Table 2: Key FT-IR Absorption Bands of Indole Isomers (KBr Pellet)

Compound	N-H Stretch (cm ⁻¹)	Aromatic C-H Stretch (cm ⁻¹)	C=C Stretch (cm ⁻¹)	C-N Stretch (cm ⁻¹)	Reference
Indole	~3406	~3049, 3022	~1616, 1577, 1508, 1456	~1336	[4]
5-Bromoindole	~3410	~3100-3000	~1600-1450	~1340	
5-Nitroindole	~3400	~3100-3000	~1600-1450	~1330 (asymmetric NO ₂)	

Table 3: ¹H NMR Chemical Shifts (δ , ppm) of Indole Isomers in CDCl₃

Position	Indole	2-Methylindole	3-Methylindole	5-Bromo-3-methyl-1H-indole
N-H	~8.10	~7.85	~7.92	~7.92
C2-H	~7.20	-	~7.09	-
C3-H	~6.50	~6.25	-	-
C4-H	~7.65	~7.50	~7.65	-
C5-H	~7.12	~7.05	~7.15	-
C6-H	~7.18	~7.10	~7.20	-
C7-H	~7.60	~7.55	~7.35	-
CH ₃	-	~2.45	~2.30	~2.32
Reference	[5]			

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) of Indole Isomers in CDCl₃

Position	Indole	2-Methylindole	3-Methylindole	5-Bromo-3-methyl-1H-indole
C2	~122.8	~135.5	~122.5	-
C3	~102.2	~100.5	~111.2	~111.6
C3a	~128.1	~129.0	~128.8	~130.2
C4	~120.9	~120.0	~119.5	-
C5	~122.1	~120.8	~122.0	~124.8
C6	~119.9	~119.8	~119.5	-
C7	~111.1	~110.5	~111.2	-
C7a	~135.7	~135.8	~135.5	~135.0
CH ₃	-	~13.5	~9.7	~9.6
Reference	[5]			

Table 5: Mass Spectrometry Data (m/z) of Indole Isomers (Electron Ionization)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions	Reference
Indole	117	90, 89, 63	[6]
2-Methylindole	131	130, 103, 77	[7]
3-Methylindole	131	130, 103, 77	[7]
5-Bromoindole	195/197	116, 89	
5-Nitroindole	162	132, 116, 89	

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Vis Spectroscopy

- **Sample Preparation:** A stock solution of the indole isomer is prepared by dissolving an accurately weighed sample in a suitable UV-grade solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).[8] This stock solution is then diluted to a final concentration suitable for UV-Vis analysis (typically in the $\mu\text{g/mL}$ range).[9]
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used for analysis.
- **Data Acquisition:** The spectrophotometer is first blanked with the solvent used for sample preparation. The sample is then placed in a quartz cuvette, and the absorbance spectrum is recorded over a specified wavelength range (e.g., 200-400 nm).[10] The wavelengths of maximum absorbance (λ_{max}) are then determined from the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method is commonly employed. A small amount of the finely ground indole isomer (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). This mixture is then pressed under high pressure to form a transparent pellet.[11] Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a KBr plate, and allowing the solvent to evaporate.[12]
- **Instrumentation:** An FT-IR spectrometer is used for the analysis.
- **Data Acquisition:** A background spectrum of the KBr pellet or plate is first recorded. The sample pellet or plate is then placed in the sample holder, and the FT-IR spectrum is acquired over a typical range of 4000-400 cm^{-1} .[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the indole isomer is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.[15] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 or 500 MHz for ^1H) is used.

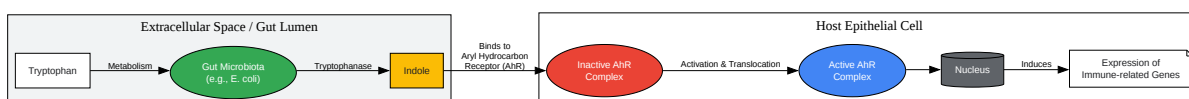
- Data Acquisition: For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and improve the signal-to-noise ratio.[16][17]

Mass Spectrometry (MS)

- Sample Introduction and Ionization: For volatile and thermally stable compounds like many indole isomers, the sample can be introduced directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).[18] Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[19]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[18]
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of an Indole Signaling Pathway

Indole and its derivatives are not only important synthetic building blocks but also act as significant signaling molecules in biological systems, particularly at the host-microbiota interface.[20][21] The following diagram illustrates a simplified signaling pathway involving indole.



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Caption: Simplified signaling pathway of gut microbiota-derived indole activating the aryl hydrocarbon receptor (AhR) in host epithelial cells.

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